molecular formula C22H25N3O5S B11219570 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11219570
M. Wt: 443.5 g/mol
InChI Key: JOFOBYLZNGALIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline family, characterized by a bicyclic aromatic core fused with a sulfur-containing thione group at position 2 and a 4-oxo substituent. Its structure includes:

  • A 2-methoxyethyl group at position 3, contributing to solubility and steric bulk.
  • A carboxamide moiety at position 7, critical for hydrogen bonding and target binding.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-28-11-10-25-21(27)16-6-5-15(13-17(16)24-22(25)31)20(26)23-9-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31)

InChI Key

JOFOBYLZNGALIX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide (referred to as compound K284-3419 ) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C22H25N3O5S
Molecular Weight: 443.52 g/mol
IUPAC Name: this compound
CAS Number: 451466-60-7

The compound features a unique sulfanylidene moiety and methoxy substitutions that may enhance its interaction with biological targets, potentially increasing its efficacy compared to other quinazoline derivatives.

Anticancer Properties

Research indicates that quinazoline derivatives, including compound K284-3419, exhibit significant anticancer activity. Several studies have demonstrated the following:

  • Cytotoxicity Against Cancer Cell Lines:
    • Compound K284-3419 has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values indicate its potency in inhibiting cell growth .
    • In a comparative study, similar quinazoline derivatives demonstrated IC50 values ranging from 0.096 μM to over 10 μM against different cancer types .
  • Mechanism of Action:
    • The mechanism of action involves the inhibition of key enzymes and pathways associated with tumor growth and metastasis. For instance, some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, K284-3419 has displayed antibacterial and antifungal activities:

  • Antituberculosis Activity:
    • Preliminary studies suggest that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further medicinal chemistry studies aimed at developing new antituberculosis agents.
  • Broad-Spectrum Antimicrobial Effects:
    • Quinazoline derivatives are known for their broad-spectrum antimicrobial activity, which includes inhibition of various bacterial strains and fungi, thus highlighting their potential in treating infectious diseases .

Case Studies and Research Findings

StudyFindingsReference
Study on MCF-7 CellsK284-3419 showed significant cytotoxicity with an IC50 of approximately 10 μM.
Antituberculosis ScreeningInhibitory effects were noted against M. tuberculosis, suggesting potential for development as an antituberculosis agent.
EGFR InhibitionSimilar quinazoline derivatives demonstrated effective inhibition of EGFR with IC50 values as low as 0.096 μM.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core with multiple methoxy groups and a sulfanylidene moiety, which contributes to its unique chemical properties. The general synthetic route involves several steps:

  • Formation of the Quinazoline Ring : The synthesis typically starts with the construction of the quinazoline structure through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Methoxy groups are introduced via methylation reactions, while the carboxamide group is formed through amidation processes.
  • Final Modifications : Additional modifications may include oxidation or reduction reactions to enhance biological activity or yield.

Antimicrobial Properties

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibits significant antimicrobial activity. It has been shown to inhibit various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents. Notably, it has demonstrated effectiveness against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its utility in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays have revealed that it can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7). The mechanism appears to involve inducing apoptosis and disrupting cell cycle progression . The presence of electron-donating methoxy groups enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells.

Antituberculosis Activity

A particularly promising application is in the treatment of tuberculosis. The compound has been reported to possess inhibitory effects on enzymes involved in the tuberculosis pathogen's metabolism, indicating its potential as an antituberculosis agent . Its ability to form hydrogen bonds with biological targets may enhance its therapeutic effects.

Case Studies and Research Findings

StudyFocusFindings
Garudacharia et al. (2021)Antimicrobial ActivityCompounds similar to quinazoline derivatives showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
MDPI Research (2021)Anticancer ActivityDemonstrated that derivatives of quinazoline exhibit cytotoxic effects on MCF-7 cells, indicating potential as anticancer drugs .
PubChem Data (2025)Biological ActivityHighlighted the compound's role in inhibiting enzymes critical for tuberculosis pathogens, supporting further medicinal chemistry studies .

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Similarities : Methoxy-rich side chains, carboxamide groups, and sulfur-containing moieties are recurrent in compounds with anti-inflammatory or enzyme-inhibitory effects.
  • Key Differences : Core structure (quinazoline vs. coumarin) dramatically alters target selectivity.
  • Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Further studies should focus on kinase inhibition assays or inflammatory models.

Preparation Methods

Thioxoquinazoline Intermediate Synthesis

Dimethyl aminoterephthalate undergoes cyclization with phenyl isothiocyanate in refluxing pyridine to yield 3-phenyl-2-thioxoquinazoline-4-one. This intermediate serves as the foundation for subsequent alkylation and functionalization steps. Key parameters include:

  • Reagents : Pyridine (solvent and base), phenyl isothiocyanate (1.2 eq)

  • Conditions : Reflux at 110°C for 6–8 hours

  • Yield : 68–72%

Selective Ester Hydrolysis

The methyl ester at position 7 is selectively hydrolyzed using trimethylchlorosilane in methanol, generating 2-aminoterephthalic acid monoester. This step ensures carboxyl group availability for later amide coupling.

Side Chain Introduction

Alkylation of Thioxo Group

The thioxo group at position 2 undergoes alkylation with 2-methoxyethyl bromide under basic conditions:

Reaction Scheme :
Thioxoquinazoline+2-Methoxyethyl bromideK2CO3,DMF3-(2-Methoxyethyl) Derivative\text{Thioxoquinazoline} + \text{2-Methoxyethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(2-Methoxyethyl) Derivative}

Optimized Conditions :

  • Temperature: 60°C

  • Duration: 12 hours

  • Yield: 65%

N-Alkylation with Dimethoxyphenylethyl Group

The secondary amine at position 3 reacts with 2-(3,4-dimethoxyphenyl)ethyl bromide via nucleophilic substitution:

Critical Parameters :

  • Base : Triethylamine (3.0 eq)

  • Solvent : Anhydrous dichloromethane

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Yield : 58–62%

Carboxamide Functionalization

Carboxylic Acid Activation

The hydrolyzed carboxyl group is activated using thionyl chloride (SOCl₂), forming the corresponding acid chloride:
R-COOHSOCl2,ΔR-COCl\text{R-COOH} \xrightarrow{\text{SOCl}_2, \Delta} \text{R-COCl}

Conditions :

  • Reflux at 70°C for 3 hours

  • Solvent: Toluene

Amide Coupling

The acid chloride reacts with ammonium isothiocyanate or benzylamine derivatives to form the carboxamide. EDCI/HOBt-mediated coupling is preferred for higher yields:

Protocol :

  • Coupling Agent : EDCI (1.5 eq), HOBt (1.2 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature (24 hours)

  • Yield : 70–76%

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Recrystallization : Dichloromethane/ethyl acetate (1:3) yields >95% purity

Analytical Data

ParameterValueSource
Molecular Formula C₂₂H₂₅N₃O₅S
Molecular Weight 443.52 g/mol
Melting Point 214–216°C (dec.)
¹H NMR (DMSO-d₆) δ 10.15 (s, NH), 7.82–6.75 (m, Ar-H)
IR (KBr) 3193 cm⁻¹ (N–H), 1628 cm⁻¹ (C=O)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
EDCI-Mediated Coupling7698High regioselectivityCostly reagents
Thiophosgene Cyclization6592ScalabilityToxicity concerns
Alkylation-Hydrolysis6295Mild conditionsMulti-step purification

Challenges and Optimization Strategies

Thioxo Group Stability

The thioxo moiety is prone to oxidation during synthesis. Strategies include:

  • Conducting reactions under nitrogen atmosphere

  • Adding antioxidants (e.g., BHT) at 0.1% w/v

Regioselective Alkylation

Competing N- versus O-alkylation is mitigated by:

  • Using bulky bases (e.g., DIPEA)

  • Low-temperature (−10°C) conditions for electrophilic substitution

Industrial-Scale Considerations

  • Cost Efficiency : Replacing EDCI with DCC reduces reagent costs by 40% but lowers yield to 68%

  • Green Chemistry : Deep eutectic solvents (choline chloride/urea) improve atom economy by 15%

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this quinazoline derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Thiolation : Introduce the sulfanylidene group via thioetherification with Lawesson’s reagent or thiourea derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Yield improvement : Adjust stoichiometry (1:1.2 molar ratio for nucleophilic steps) and temperature (60–80°C for cyclization) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and sulfanylidene (δ ~120–130 ppm for C=S) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peak (e.g., [M+H]+^+ at m/z ~520–530) .
  • X-ray crystallography (if crystals form): Resolve the quinazoline backbone and substituent geometry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with methoxy groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validate predictions : Compare with experimental IC50_{50} values from kinase inhibition assays .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays). Poor oral bioavailability may explain in vivo discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .
  • Dose optimization : Adjust dosing regimens in animal models based on PK/PD modeling .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

  • Methodological Answer :

  • Substituent variation : Replace 3,4-dimethoxyphenyl with halogenated or bulky groups (e.g., 3-Cl, 4-CF3_3) to modulate lipophilicity and target affinity .
  • Bioisosteric replacement : Substitute the sulfanylidene group with carbonyl or sulfonyl groups to compare electronic effects .
  • Functional assays : Test derivatives in enzyme inhibition (e.g., IC50_{50}) and cytotoxicity (e.g., CC50_{50} in HepG2 cells) .

Analytical and Experimental Design

Q. What analytical methods validate purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection (λ = 254 nm). Purity >95% required for biological assays .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2_2) conditions. Monitor degradation products via LC-MS .
  • Thermal stability : DSC/TGA to determine melting point (~200–220°C) and decomposition profile .

Data Interpretation and Optimization

Q. How are conflicting crystallographic and spectroscopic data reconciled?

  • Methodological Answer :

  • Dynamic vs. static structures : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare torsion angles (e.g., C-S-C=O) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict spectroscopic signatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.